N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide
Description
N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[33]heptane-2-carboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a cyclopropyl group, and a spirocyclic system
Properties
IUPAC Name |
N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3/c24-18(21-14-20(6-7-20)22-8-12-26-13-9-22)23-15-19(4-1-5-19)17(23)16-2-10-25-11-3-16/h16-17H,1-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJVNBHZWSUZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(C2C3CCOCC3)C(=O)NCC4(CC4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the formation of the morpholine ring through a Mannich condensation reaction, followed by the introduction of the cyclopropyl group via cyclopropanation reactions. The spirocyclic system is then constructed through a series of cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[3.3]heptane-2-carboxamide: shares similarities with other spirocyclic compounds and morpholine derivatives.
Spiro[3.3]heptane derivatives: These compounds have similar spirocyclic structures and may exhibit comparable chemical reactivity.
Morpholine derivatives: Compounds containing the morpholine ring often have similar chemical properties and biological activities.
Uniqueness
The uniqueness of N-[(1-morpholin-4-ylcyclopropyl)methyl]-3-(oxan-4-yl)-2-azaspiro[33]heptane-2-carboxamide lies in its combination of structural features, which confer specific chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
